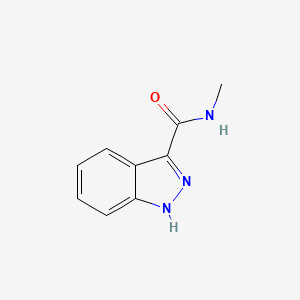

N-methyl-1H-indazole-3-carboxamide

Descripción general

Descripción

“N-methyl-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C10H11N3O . It is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors .

Synthesis Analysis

The synthesis of indazole derivatives, including “N-methyl-1H-indazole-3-carboxamide”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “N-methyl-1H-indazole-3-carboxamide” is characterized by the presence of an indazole core, which is a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromaticity of the indazole core .

Physical And Chemical Properties Analysis

“N-methyl-1H-indazole-3-carboxamide” is a solid at room temperature . Its boiling point is approximately 441.4±18.0°C at 760 mmHg, and its melting point is between 106-108°C .

Aplicaciones Científicas De Investigación

Identification and Analysis of Derivatives

Cannabimimetic Indazole Derivatives : N-methyl-1H-indazole-3-carboxamide derivatives have been identified in illegal products. These derivatives, such as AB-PINACA and AB-FUBINACA, were analyzed using various chromatography and spectroscopy methods (Uchiyama et al., 2012).

Synthetic Cannabinoids : Several derivatives have been synthesized and identified as synthetic cannabinoids in clandestine laboratories. Their analytical properties and potential pharmacological activities are a subject of ongoing research (Jia et al., 2017).

Pharmacological Studies

Monoamine Oxidase B Inhibitors : Indazole- and indole-carboxamides, closely related to N-methyl-1H-indazole-3-carboxamide, have been discovered as potent and selective inhibitors of monoamine oxidase B (MAO-B). This finding is significant for treating diseases like Parkinson's (Tzvetkov et al., 2014).

Antiproliferative Activity : N-phenyl-1H-indazole-1-carboxamide derivatives, related to N-methyl-1H-indazole-3-carboxamide, have shown potential antiproliferative activity against various cancer cell lines. This research area explores the compounds' ability to inhibit cell growth (Maggio et al., 2011).

Chemical Synthesis and Characterization

Synthesis and Resolution : The synthesis and characterization of various derivatives, including the study of their enantiomers and structural analysis, contribute significantly to understanding these compounds' chemical properties (Harada et al., 1997).

Crystal Structure and Activity Studies : Investigations into the crystal structure and antitumor activity of specific derivatives enhance our understanding of their interaction with biological systems and potential therapeutic applications (Hao et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “1H-indazole-3-carboxaldehyde”, indicates that it causes skin irritation and serious eye irritation . It’s reasonable to assume that “N-methyl-1H-indazole-3-carboxamide” might have similar hazards, but specific safety data for this compound is not available in the retrieved sources.

Direcciones Futuras

Indazole derivatives, including “N-methyl-1H-indazole-3-carboxamide”, are drawing more attention in medicinal chemistry, particularly as kinase inhibitors for the treatment of cancer . Therefore, future research might focus on exploring the medicinal properties of “N-methyl-1H-indazole-3-carboxamide” and other indazole derivatives.

Propiedades

IUPAC Name |

N-methyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H,1H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVBKCJHULLMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1H-indazole-3-carboxamide | |

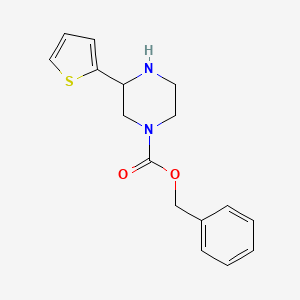

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)

![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B3170770.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)